![molecular formula C7H11ClF2O2S B2806694 [1-(2,2-Difluoroethyl)cyclobutyl]methanesulfonyl chloride CAS No. 2247102-14-1](/img/structure/B2806694.png)
[1-(2,2-Difluoroethyl)cyclobutyl]methanesulfonyl chloride
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Description
“[1-(2,2-Difluoroethyl)cyclobutyl]methanesulfonyl chloride” is a chemical compound with the CAS Number: 2247102-14-1 . It has a molecular weight of 232.68 and its IUPAC name is (1-(2,2-difluoroethyl)cyclobutyl)methanesulfonyl chloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11ClF2O2S/c8-13(11,12)5-7(2-1-3-7)4-6(9)10/h6H,1-5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
The compound has a molecular weight of 232.68 . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, polar surface area, polarizability, surface tension, and molar volume are not available in the sources I found .Scientific Research Applications
Applications in Organic Synthesis
Trifluoromethanesulfonic acid, a compound with some similarity in functional groups, plays a critical role in organic synthesis, including electrophilic aromatic substitution reactions, formation of carbon–carbon and carbon–heteroatom bonds, isomerizations, and syntheses of carbo- and heterocyclic structures. Its high protonating power and low nucleophilicity enable the generation of cationic species from organic molecules, facilitating the synthesis of new organic compounds and providing experimental simplicity and efficiency (Kazakova & Vasilyev, 2017).
properties
IUPAC Name |
[1-(2,2-difluoroethyl)cyclobutyl]methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClF2O2S/c8-13(11,12)5-7(2-1-3-7)4-6(9)10/h6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXKOJCTJUHJIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC(F)F)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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